molecular formula C20H16ClNO4S2 B15001590 3-[(4-chlorophenyl)sulfonyl]-7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15001590
M. Wt: 433.9 g/mol
InChI Key: ICKOMADQURLDAI-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-7-(2-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a methoxyphenyl group, and a thienopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(2-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common approach is to start with the thienopyridinone core, which can be synthesized through cyclization reactions involving appropriate precursors. The chlorobenzenesulfonyl group is then introduced via sulfonylation reactions, often using reagents like 4-chlorobenzenesulfonyl chloride . The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-7-(2-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-chlorobenzenesulfonyl)-7-(2-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorobenzenesulfonyl)-7-(2-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one apart is its unique combination of functional groups and core structure, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C20H16ClNO4S2

Molecular Weight

433.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(2-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16ClNO4S2/c1-26-16-5-3-2-4-14(16)15-10-18(23)22-19-17(11-27-20(15)19)28(24,25)13-8-6-12(21)7-9-13/h2-9,11,15H,10H2,1H3,(H,22,23)

InChI Key

ICKOMADQURLDAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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